alpha,4-Dichloroanisole

Descripción general

Descripción

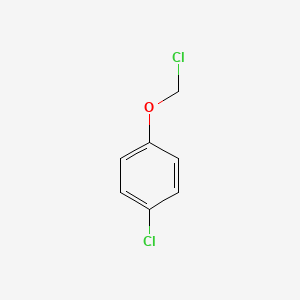

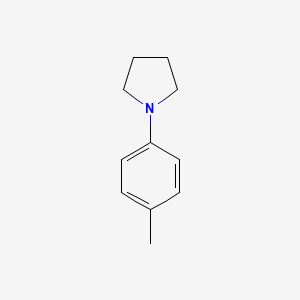

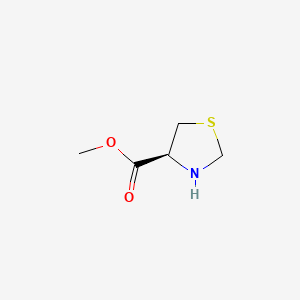

Alpha,4-Dichloroanisole is an organic compound with the linear formula ClC6H4OCH2Cl . It has a molecular weight of 177.03 . It’s widely used in various fields of research and industry.

Molecular Structure Analysis

The molecular structure of alpha,4-Dichloroanisole consists of a total of 16 bonds. There are 10 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic ether .

Physical And Chemical Properties Analysis

Alpha,4-Dichloroanisole is a solid at room temperature. It has a refractive index of 1.552. Its boiling point is 120-124 °C at 18 mmHg and its melting point is 29-30 °C. It should be stored at a temperature of 2-8°C .

Aplicaciones Científicas De Investigación

The research on alpha,4-Dichloroanisole is diverse and spans across various scientific fields. While the direct studies specifically targeting alpha,4-Dichloroanisole in scientific research applications are limited, insights can be drawn from related compounds and their applications in medicine, environmental science, and biochemical research. Below are synthesized insights from studies related to compounds with similar properties or structural analogies to alpha,4-Dichloroanisole, reflecting its potential applications and effects in scientific research.

Environmental and Biochemical Insights

Studies on compounds structurally related to alpha,4-Dichloroanisole, such as dichlorophenoxyacetic acid (2,4-D), provide insights into the environmental and biochemical impacts of chlorinated aromatic compounds. 2,4-D, a widely used herbicide, has been studied for its toxicological effects on various species and its mechanisms of action within plants. It mimics natural auxin, leading to abnormal growth and plant death, highlighting the biochemical pathways affected by chlorinated compounds (Yaling Song, 2014). Furthermore, research on pentachloroanisole (PCA), a compound related to chlorinated anisoles, has explored its developmental toxicities in zebrafish models, indicating that PCA and by extension, related compounds like alpha,4-Dichloroanisole, could affect thyroid hormone levels and disrupt development at environmental concentrations (Yan Cheng et al., 2015).

Therapeutic Applications and Toxicity

Radium-223 dichloride, a compound used in the treatment of metastatic prostate cancer, exemplifies the therapeutic applications of chlorinated compounds. It targets bone metastases with alpha particles, improving overall survival rates (C. Parker et al., 2013). This indicates the potential of chlorinated compounds in targeted cancer therapy. However, the use of Dichloroacetate (DCA) for treating mitochondrial diseases underscores the balance between therapeutic benefits and toxicity risks. DCA's impact on metabolism and mitochondrial function offers promise for treating certain conditions, but its associated neuropathic effects highlight the importance of understanding and mitigating potential toxicities (N. Felitsyn et al., 2007).

Safety and Hazards

Mecanismo De Acción

Target of Action

This compound is a derivative of benzene and is used in proteomics research

Mode of Action

Similar compounds, such as chlorinated benzenes, often undergo free radical reactions . These reactions involve a chain reaction where for every reactive species you start off with, a new one is generated at the end . This keeps the process going and is known as free radical substitution or a free radical chain reaction .

Biochemical Pathways

Chlorinated benzenes can undergo nucleophilic reactions . This two-step mechanism involves initial addition of the nucleophile to the aromatic ring, followed by loss of a halide anion .

Pharmacokinetics

The compound is a solid at room temperature and has a boiling point of 120-124 °C . It is recommended to be stored at 2-8°C . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

As a derivative of benzene used in proteomics research

Action Environment

Environmental factors can influence the action, efficacy, and stability of alpha,4-Dichloroanisole. For instance, temperature can affect the compound’s physical state and stability . Light conditions may also influence its reactivity, as some benzene derivatives can undergo reactions in strong sunlight .

Propiedades

IUPAC Name |

1-chloro-4-(chloromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O/c8-5-10-7-3-1-6(9)2-4-7/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJLGIZXAYTZSIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10175394 | |

| Record name | alpha,4-Dichloroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alpha,4-Dichloroanisole | |

CAS RN |

21151-56-4 | |

| Record name | 1-Chloro-4-(chloromethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21151-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha,4-Dichloroanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021151564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha,4-Dichloroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,4-dichloroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.209 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![cyclopenta[cd]pyren-3(4H)-one](/img/structure/B1616017.png)

![2-[Ethyl-(4-methylphenyl)sulfonylamino]benzoic acid](/img/structure/B1616023.png)

![Dibenzyl 2-[[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]butanedioate](/img/structure/B1616025.png)